molecular formula C13H19NO B8775301 3-((2-Methylpiperidin-1-yl)methyl)phenol

3-((2-Methylpiperidin-1-yl)methyl)phenol

Cat. No.: B8775301
M. Wt: 205.30 g/mol
InChI Key: KHMPYRXDRBTNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Methylpiperidin-1-yl)methyl)phenol is a phenolic compound featuring a 2-methylpiperidine moiety linked via a methylene bridge to the aromatic ring. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the phenol group and moderate lipophilicity from the piperidine substituent. The compound has been explored in diverse pharmacological contexts, including as a precursor in antiviral and anticancer agents . Its synthesis typically involves multi-component reactions or functional group modifications of phenolic scaffolds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(2-methylpiperidin-1-yl)methyl]phenol

InChI

InChI=1S/C13H19NO/c1-11-5-2-3-8-14(11)10-12-6-4-7-13(15)9-12/h4,6-7,9,11,15H,2-3,5,8,10H2,1H3

InChI Key

KHMPYRXDRBTNHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-((2-Methylpiperidin-1-yl)methyl)phenol with analogous compounds, emphasizing structural variations, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Key Data (e.g., EC50, Yield, MP) Reference
This compound Phenol 2-Methylpiperidinyl-methyl Anticancer (potential scaffold) N/A (intermediate)
7-Hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (2h) Chromenone 2-Methylpiperidinyl-methyl at C8 Anticancer (ATR kinase inhibition) Yield: 68%; MP: Not reported
1-(2-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one Piperine-like α,β-unsaturated ketone 2-Methylpiperidinyl, phenyl Antifungal, Antiaflatoxigenic EC50: 1 µg/mL (antiaflatoxigenic)
Piperocaine Benzoate ester 3-(2-Methylpiperidin-1-yl)propyl Local anesthetic Dose: 200 mg/day (clinical use)
6-(4-Methoxybenzoyl)-3-[(2-methylpiperidin-1-yl)methyl]-benzoxazol-2(3H)-one Benzoxazolone 2-Methylpiperidinyl-methyl at C3 Pharmacological screening CAS: 99541-49-8 (supplier data)

Key Findings

Anticancer Activity: Chromenone derivatives with the 2-methylpiperidinyl-methyl group at C8 (e.g., compound 2h) demonstrate potent ATR kinase inhibitory activity, critical for DNA damage response in cancer cells. Substitution at this position enhances binding affinity compared to 3-methyl or 4-methyl piperidine analogs .

Antifungal Specificity : The α,β-unsaturated ketone scaffold in 1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one shows concentration-dependent antifungal activity against Aspergillus flavus (EC50: 1000 µg/mL), with antiaflatoxigenic effects persisting at 1 µg/mL. This highlights the role of the 2-methylpiperidine group in disrupting fungal secondary metabolism .

Positional Effects: Piperidine methyl group position (2-, 3-, or 4-) significantly impacts activity. For example, 2-methylpiperidine derivatives in chromenones show superior anticancer activity over 3- or 4-methyl variants, likely due to steric and electronic interactions with target enzymes .

Table 2: Physicochemical and Spectroscopic Data

Compound Name Melting Point (°C) NMR Shifts (δ, ppm) HR-MS (Observed [M+H]+)
7-Hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (2h) 141–143 $^1$H: 8.32 (s, 1H), 7.87 (d, J=9.9 Hz); $^{13}$C: 175.3, 157.8 368.1482 (Calcd: 368.1498)
3-({[2-(Piperidin-1-yl)phenyl]amino}methyl)phenol Not reported $^1$H: Aromatic and piperidine signals 282.38008 (Theoretical)
1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol Not reported $^{13}$C: Piperidine chair conformation N/A

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